molecular formula C21H19N B1392207 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole CAS No. 891503-75-6

1-Benzyl-1,2-dimethyl-1H-benzo[e]indole

Cat. No. B1392207
M. Wt: 285.4 g/mol
InChI Key: SUUPXNJGESLRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1,2-dimethyl-1H-benzo[e]indole is a chemical compound with the molecular formula C21H19N . It is used as an important intermediate in the synthesis of various dyes and pharmaceuticals .


Molecular Structure Analysis

The molecular weight of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole is 285.382 Da . Further details about its molecular structure such as NMR spectra can be found in the referenced materials .


Physical And Chemical Properties Analysis

1-Benzyl-1,2-dimethyl-1H-benzo[e]indole has a density of 1.1±0.1 g/cm3, a boiling point of 439.9±38.0 °C at 760 mmHg, and a flash point of 212.5±27.6 °C . It is insoluble in water .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Indole derivatives are used as biologically active compounds for the treatment of various disorders in the human body .
    • Method of Application : The specific method of application varies depending on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory and then tested for their biological activity .
    • Results : Indole derivatives have shown promising results in the treatment of cancer cells, microbes, and different types of disorders .
  • Scientific Field: Biochemistry

    • Application : Indole derivatives are used in the development of fluorescent probes for imaging of tumors, hypoxia-sensitive fluorescent probes for real-time imaging of acute ischemia, and near IR fluorescent probe for imaging integrin receptor expression .
    • Method of Application : These probes are typically synthesized in a lab and then used in conjunction with imaging technologies to visualize certain biological processes .
    • Results : The use of these probes has improved the ability of researchers to visualize and understand various biological processes .
  • Scientific Field: Antiviral Research

    • Application : Indole derivatives have been reported as antiviral agents .
    • Method of Application : Specific indole derivatives were synthesized and tested for their inhibitory activity against various viruses .
    • Results : For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
  • Scientific Field: Organic Light Emitting Diodes (OLED) and Solar Cells

    • Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” can be used as a fluorescent dye in OLEDs and solar cells .
    • Method of Application : The compound is incorporated into the device to enhance its light-emitting properties .
    • Results : The use of this compound can improve the performance of these devices .
  • Scientific Field: Chemical Synthesis

    • Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” can be used as a chemical synthesis intermediate .
    • Method of Application : This compound can be used in the synthesis of other organic compounds .
    • Results : The use of this compound can facilitate the synthesis of a wide range of organic compounds .
  • Scientific Field: Dye and Pharmaceutical Industry

    • Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” can be used in the dye and pharmaceutical industry .
    • Method of Application : This compound can be used as a key intermediate in the synthesis of various dyes and pharmaceuticals .
    • Results : The use of this compound can lead to the production of a wide range of dyes and pharmaceuticals .
  • Scientific Field: Fluorescent Dyes

    • Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” has good luminescent properties and can be used as a fluorescent dye .
    • Method of Application : This compound can be incorporated into devices such as organic light-emitting diodes (OLEDs) and solar cells .
    • Results : The use of this compound can enhance the light-emitting properties of these devices .
  • Scientific Field: Chemical Synthesis

    • Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” can be used as a key intermediate in the synthesis of various dyes and pharmaceuticals .
    • Method of Application : This compound can be used in the synthesis of a wide range of organic compounds .
    • Results : The use of this compound can facilitate the synthesis of a wide range of organic compounds .
  • Scientific Field: Dye and Pharmaceutical Industry

    • Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” can be used in the dye and pharmaceutical industry .
    • Method of Application : This compound can be used as a key intermediate in the synthesis of various dyes and pharmaceuticals .
    • Results : The use of this compound can lead to the production of a wide range of dyes and pharmaceuticals .
  • Scientific Field: Cytotoxicity Evaluation

    • Application : “1-Benzyl-1,2-dimethyl-1H-benzo[e]indole” derivatives have shown cytotoxic activity against human colorectal carcinoma (HCT 116 cell line) .
    • Method of Application : These compounds are typically synthesized in a lab and then tested for their cytotoxic activity .
    • Results : The MTT assay showed that one of the derivatives exhibited the highest toxicity against a human colorectal carcinoma (HCT 116 cell line) without appreciable toxicity towards the normal human colon fibroblast (CCD-18Co cell line) .

Safety And Hazards

The safety data sheet for 1,1,2-Trimethyl-1H-benzo[e]indole, a similar compound, indicates that it may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-benzyl-1,2-dimethylbenzo[e]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-15-21(2,14-16-8-4-3-5-9-16)20-18-11-7-6-10-17(18)12-13-19(20)22-15/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUPXNJGESLRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678776
Record name 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,2-dimethyl-1H-benzo[e]indole

CAS RN

891503-75-6
Record name 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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